Regiospecific 4-Carboxylate Substitution: Structural Distinction from 3-Carboxylate Isomers
Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate possesses carboxylate functionality at the 4-position of the pyrazole ring, whereas a closely related analog, 5-phenethyl-1H-pyrazole-3-carboxylic acid (CAS 595610-56-3), features the carboxylate at the 3-position [1]. These regioisomers are not interchangeable in SAR studies due to differential spatial orientation of the carboxylate group, which alters hydrogen-bonding geometry and may affect target binding. No head-to-head biological comparison between these two specific compounds has been published; however, the regioisomeric distinction is well-established in pyrazole medicinal chemistry literature [2].
| Evidence Dimension | Carboxylate substitution position |
|---|---|
| Target Compound Data | 4-carboxylate |
| Comparator Or Baseline | 5-phenethyl-1H-pyrazole-3-carboxylic acid (3-carboxylate) |
| Quantified Difference | Regioisomeric structural difference; no comparative bioactivity data available |
| Conditions | Structural analysis by IUPAC nomenclature and PubChem database records |
Why This Matters
Regioisomeric differences in pyrazole carboxylates can profoundly influence target binding, as documented in multiple kinase inhibitor SAR studies; procurement of the correct 4-carboxylate regioisomer is essential for maintaining SAR integrity.
- [1] PubChem. 5-(2-phenylethyl)-1H-pyrazole-3-carboxylic acid. Compound Summary. CID 10086591. Accessed via pubchem.ncbi.nlm.nih.gov, 2025. View Source
- [2] PubChem. Ethyl 5-(2-phenylethyl)-1H-pyrazole-4-carboxylate. Compound Summary. CID 53404351. Accessed via pubchem.ncbi.nlm.nih.gov, 2025. View Source
